
Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a key intermediate in the biosynthesis of glycogen and other polysaccharides. This compound is often used in biochemical research and has significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate-alpha-D-glucose, disodium salt involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of the enzyme UDP-glucose pyrophosphorylase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucose moiety to the uridine diphosphate.
Industrial Production Methods
Industrial production of uridine diphosphate-alpha-D-glucose, disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme UDP-glucose pyrophosphorylase, which catalyzes the formation of the compound. The product is then purified through various chromatographic techniques to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine diphosphate-alpha-D-glucose, disodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate-glucuronic acid.
Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Glycosylation reactions often require glycosyltransferase enzymes and specific acceptor molecules.
Major Products
Oxidation: The major product is uridine diphosphate-glucuronic acid.
Substitution: The products vary depending on the acceptor molecule but often include glycosylated proteins or lipids.
Applications De Recherche Scientifique
Uridine diphosphate-alpha-D-glucose, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of glycosides and other complex carbohydrates.
Biology: It plays a crucial role in the study of glycogen metabolism and the regulation of glucose levels in cells.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents targeting glycogen storage diseases.
Industry: It is employed in the production of bioactive compounds and as a precursor in the synthesis of various polysaccharides.
Mécanisme D'action
Uridine diphosphate-alpha-D-glucose, disodium salt acts as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, which facilitate the transfer of the glucose moiety to specific acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also activates the purinergic receptor P2Y14, which is involved in the regulation of immune responses and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine diphosphate-glucuronic acid
- Uridine diphosphate-galactose
- Uridine diphosphate-N-acetylglucosamine
Uniqueness
Uridine diphosphate-alpha-D-glucose, disodium salt is unique due to its specific role as a glucose donor in glycosylation reactions. Unlike other nucleotide sugars, it is directly involved in the biosynthesis of glycogen and other glucose-containing polysaccharides. Its ability to activate the P2Y14 receptor also distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C15H24N2Na2O17P2 |
|---|---|
Poids moléculaire |
618.24 g/mol |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1/i3+1,5+1,8+1,10+1,12+1,14+1;; |
Clé InChI |
ZIEBASYWDSMHND-CUDKOXKLSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na].[Na] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


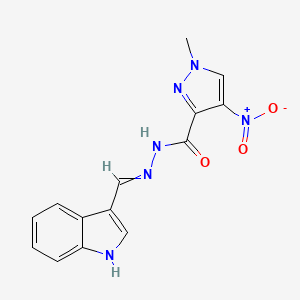

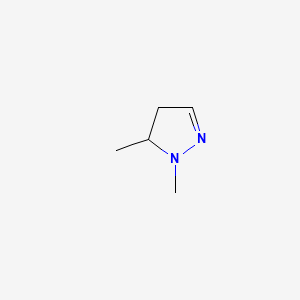
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
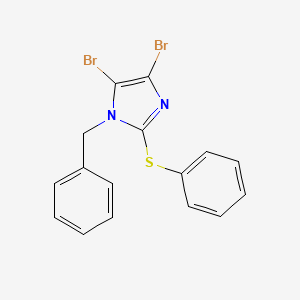

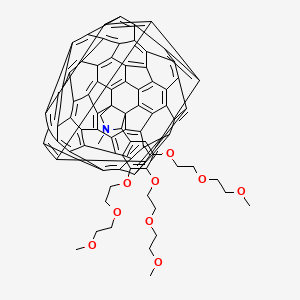
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
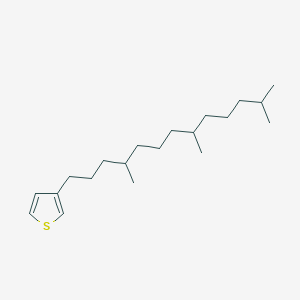
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
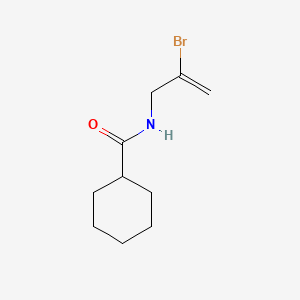
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
